3-Hydroxypyridine-2-sulfonamide

Medicinal Chemistry Coordination Chemistry Physicochemical Property Prediction

Researchers requiring a versatile scaffold for constructing polydentate HOPO chelators often face supply inconsistency and ambiguous regioisomer purity. This 3-Hydroxypyridine-2-sulfonamide (CAS 145099-44-1), with its distinct 3-hydroxy-2-sulfonamide substitution pattern (pKa ~9.71, LogP ~1.22), directly addresses these challenges. • Dual Functionality: Serves as both a bidentate/tridentate metal-coordination ligand and a key intermediate for MRI contrast agents and actinide decorporation studies. • Regioisomeric Integrity: Assured ≥97% purity minimizes failed chelation and irreproducible biological activity often caused by isomeric contamination. • Supply Chain Reliability: Available from stock with consistent batch quality, enabling uninterrupted structure-activity relationship (SAR) and catalytic research programs.

Molecular Formula C5H6N2O3S
Molecular Weight 174.18 g/mol
CAS No. 145099-44-1
Cat. No. B137703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxypyridine-2-sulfonamide
CAS145099-44-1
Synonyms2-Pyridinesulfonamide,3-hydroxy-(9CI)
Molecular FormulaC5H6N2O3S
Molecular Weight174.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)S(=O)(=O)N)O
InChIInChI=1S/C5H6N2O3S/c6-11(9,10)5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,9,10)
InChIKeyZHYAXTKFHYTYSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxypyridine-2-sulfonamide Overview


3-Hydroxypyridine-2-sulfonamide (CAS 145099-44-1) is a heterocyclic organic compound featuring a pyridine ring substituted with a hydroxyl group at position 3 and a sulfonamide group at position 2 . With a molecular formula of C5H6N2O3S and a molecular weight of 174.18 g/mol, this dual‑functionality scaffold is primarily utilized as a building block in medicinal chemistry and coordination chemistry research . The compound’s ability to act as both a hydrogen‑bond donor/acceptor and a metal‑chelating ligand distinguishes it from simpler pyridine sulfonamides [1].

Building block workflow

Dual H‑bond donor/acceptor and metal‑chelating ligand scaffold

Reported fit for medicinal chemistry and coordination chemistry synthesis

Procurement context

Available at 95–98% purity levels from multiple vendors

May reduce pre‑use repurification in multi‑step syntheses

Regioisomeric identity

Specific 3‑hydroxy‑2‑sulfonamide substitution pattern

Supports selective alkylation for modular chelator assembly

3-Hydroxypyridine-2-sulfonamide Generic Substitution Risks


Substituting 3-Hydroxypyridine-2-sulfonamide with its regioisomers (e.g., 2‑Hydroxypyridine‑3‑sulfonamide) or simpler pyridine sulfonamides introduces substantial changes in acidity, metal‑coordination geometry, and synthetic versatility. The specific 3‑hydroxy‑2‑sulfonamide substitution pattern yields a predicted pKa of 9.71 ± 0.60 and LogP of 1.22 , whereas the 2‑hydroxy‑3‑sulfonamide isomer exhibits a significantly lower predicted pKa of 8.36 ± 0.20 . These differences directly affect protonation state, solubility, and metal‑binding affinity [1]. Consequently, using a generic “pyridine sulfonamide” without regard for regio‑ and functional‑group placement risks failed chelation, altered reaction outcomes, and irreproducible biological activity.

Acidity shift may alter protonation equilibrium

Regioisomeric 2‑hydroxy‑3‑sulfonamide exhibits a predicted pKa ~1.4 units lower, which may shift the active species and reduce metal‑binding affinity under specific pH conditions.

Lipophilicity variation may affect solubility profile

Target compound shows predicted LogP 1.22; alternative regioisomer values may differ enough to impact solubility and synthetic work‑up, limiting direct substitution without validation.

Reactivity mismatch risks failed chelation

Generic “pyridine sulfonamide” without the 3‑hydroxy‑2‑sulfonamide pattern may not provide the same nucleophilic handle, leading to altered reaction outcomes and irreproducible complexation.

3-Hydroxypyridine-2-sulfonamide vs. Regioisomeric Analogs


Regioisomeric Differences in Acidity and Lipophilicity

The 3‑hydroxy‑2‑sulfonamide substitution pattern imparts a predicted pKa of 9.71 ± 0.60 and a predicted LogP of 1.22, whereas the 2‑hydroxy‑3‑sulfonamide isomer shows a predicted pKa of 8.36 ± 0.20 . This 1.35‑unit difference in pKa corresponds to a ~22‑fold difference in acid dissociation constant, altering the protonation equilibrium under physiological and synthetic conditions [1].

pKa & LogP regioisomer
Data to verify
Target pKa 9.71 ± 0.60 vs. comparator 8.36 ± 0.20 (ΔpKa ~1.35)
Protonation equilibrium context may differ significantly
Predicted values; experimental verification recommended
Medicinal Chemistry Coordination Chemistry Physicochemical Property Prediction

High Purity for Reproducible Chelator Synthesis

Commercially available 3‑Hydroxypyridine‑2‑sulfonamide is offered with minimum purities of 95% (AKSci) and 97–98% (Bidepharm, Leyan) . These verified purity levels exceed the typical 90–93% range often observed for less‑common heterocyclic sulfonamide building blocks, reducing the need for pre‑use repurification.

Vendor purity
Class-level inference
95–98% (multiple vendors)
Supports building-block reproducibility
Higher than typical ~90–93% for less-common heterocyclic sulfonamides
Synthetic Chemistry Quality Control Building Block Procurement

Synthesis of Polydentate HOPO Chelators

The hydroxypyridine‑sulfonamide scaffold serves as a direct precursor to 3,2‑HOPO sulfonamide reagents that undergo selective alkylation under mild conditions to generate tris‑ and tetrakis‑HOPO chelators in good yields [1]. While the specific 3‑Hydroxypyridine‑2‑sulfonamide was not the final reagent, its core structure underpins this synthetic strategy, offering a nucleophilic handle for modular chelator assembly.

HOPO chelator route
Reported method context
Mild alkylation & Mitsunobu coupling
Enables modular polydentate ligand assembly
Applicable to MRI contrast agent and decorporation research studies
Coordination Chemistry Metal Chelation Ligand Synthesis

3-Hydroxypyridine-2-sulfonamide Applications


HOPO Chelator Synthesis for Metal Sequestration

The compound is ideally suited as a starting material for the preparation of 3,2‑hydroxypyridinone (HOPO) sulfonamide reagents [1]. Its 3‑hydroxy‑2‑sulfonamide substitution pattern enables selective alkylation under mild conditions, facilitating the construction of polydentate chelators used in MRI contrast agent development, actinide decorporation, and iron‑overload treatment. The high vendor‑supplied purity (≥95–98%) ensures reproducible synthetic outcomes [2].

Screening Regioisomeric Sulfonamide Libraries

Because the target compound exhibits a predicted pKa of 9.71 and LogP of 1.22—substantially different from the 2‑hydroxy‑3‑sulfonamide isomer (pKa 8.36) [3]—it is a critical comparator in structure–property relationship studies. Researchers assessing how regioisomerism impacts membrane permeability, metal‑binding pH‑dependence, or off‑target protein binding will find this compound an essential control in screening panels.

Coordination Chemistry of Pyridyl-Sulfonamide Complexes

The dual hydroxyl‑sulfonamide motif provides a bidentate (O,N) or tridentate (O,N,O) coordination pocket for transition metals [4]. 3‑Hydroxypyridine‑2‑sulfonamide can be employed directly as a ligand to synthesize Cu(II), Co(II), or Pd(II) complexes for catalytic or materials science investigations. The 95%+ purity minimizes side‑product formation during metallation, a crucial factor when studying structure‑dependent redox or magnetic properties.

Application
Selection Property
Validation Focus
HOPO chelator synthesis
Regioisomeric purity & vendor purity level
Efficient alkylation yields; side-product minimization
Regioisomeric screening
pKa/LogP difference context
pH‑dependent metal binding; permeability assays
Coordination chemistry
High-purity bidentate/tridentate ligand
Structure‑dependent redox/magnetic property assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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